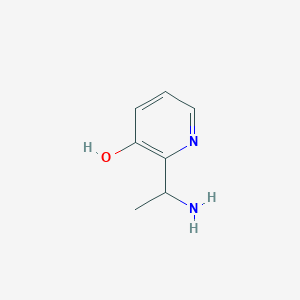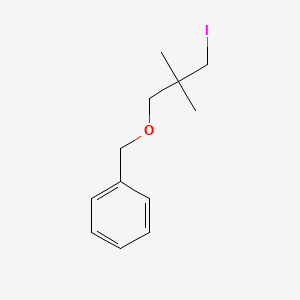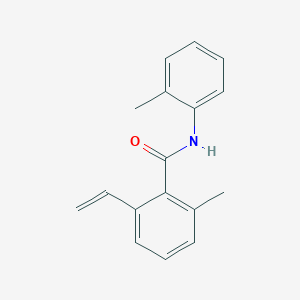
2-Methyl-N-o-tolyl-6-vinyl-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-o-tolyl-6-vinyl-benzamide is an organic compound with the molecular formula C17H17NO It is a benzamide derivative characterized by the presence of a methyl group, a tolyl group, and a vinyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-o-tolyl-6-vinyl-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylbenzoyl chloride, o-toluidine, and vinyl magnesium bromide.
Formation of Benzamide Core: The reaction between 2-methylbenzoyl chloride and o-toluidine in the presence of a base, such as triethylamine, leads to the formation of the benzamide core.
Vinylation: The introduction of the vinyl group is achieved through a Grignard reaction using vinyl magnesium bromide. This step requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-o-tolyl-6-vinyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.
Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted benzamides.
Applications De Recherche Scientifique
2-Methyl-N-o-tolyl-6-vinyl-benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-o-tolyl-6-vinyl-benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical processes. The presence of the vinyl group allows for potential covalent interactions with target proteins, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-N-o-tolyl-benzamide: Lacks the vinyl group, leading to different chemical reactivity and biological activity.
N-o-tolyl-6-vinyl-benzamide: Lacks the methyl group, affecting its physical and chemical properties.
2-Methyl-6-vinyl-benzamide: Lacks the o-tolyl group, resulting in different steric and electronic effects.
Uniqueness
2-Methyl-N-o-tolyl-6-vinyl-benzamide is unique due to the combination of the methyl, tolyl, and vinyl groups, which confer specific chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C17H17NO |
|---|---|
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
2-ethenyl-6-methyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C17H17NO/c1-4-14-10-7-9-13(3)16(14)17(19)18-15-11-6-5-8-12(15)2/h4-11H,1H2,2-3H3,(H,18,19) |
Clé InChI |
OTYOABMEYUSNCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C=C)C(=O)NC2=CC=CC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


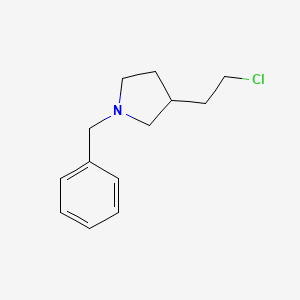
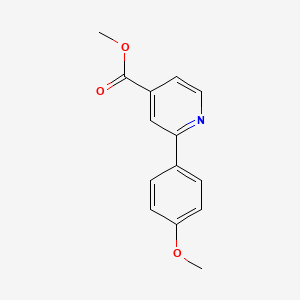
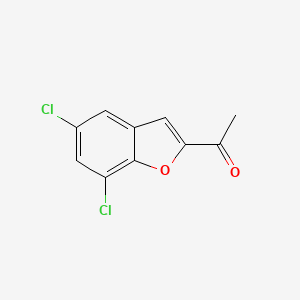
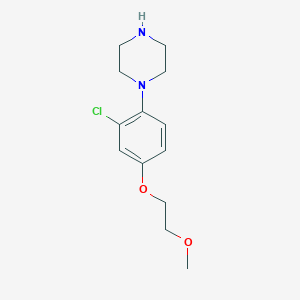
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
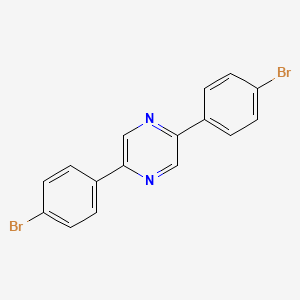
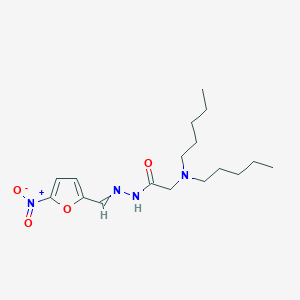
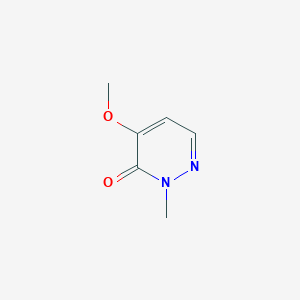
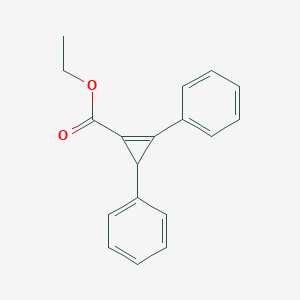
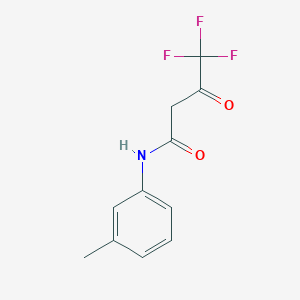
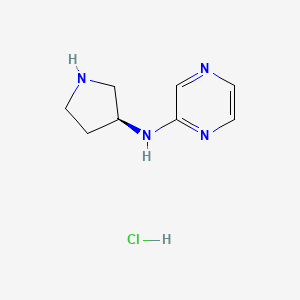
![4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one](/img/structure/B13975237.png)
